molecular formula C22H23ClN2OS B2872995 4-(4-tert-butylphenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 1223996-64-2

4-(4-tert-butylphenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2872995
CAS No.: 1223996-64-2
M. Wt: 398.95
InChI Key: DLGXOCWIFMNRHL-UHFFFAOYSA-N
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Description

4-(4-tert-butylphenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group, a chlorobenzoyl group, and an imidazole-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole core: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the imidazole core is reacted with tert-butylbenzene in the presence of a Lewis acid catalyst.

    Addition of the chlorobenzoyl group: This can be accomplished through an acylation reaction, where the intermediate compound is reacted with 4-chlorobenzoyl chloride in the presence of a base.

    Formation of the thione group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylphenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

4-(4-tert-butylphenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, or interference with cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-tert-butylphenyl)-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-tetrahydro-2H-pyrimidinone
  • Methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate

Uniqueness

Compared to similar compounds, 4-(4-tert-butylphenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione stands out due to its unique imidazole-thione core, which imparts distinct chemical and biological properties

Biological Activity

4-(4-tert-butylphenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione (CAS Number: 1223996-64-2) is a synthetic compound with potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23ClN2OSC_{22}H_{23}ClN_{2}OS with a molecular weight of 398.9 g/mol. The structure includes a tert-butylphenyl group and a chlorobenzoyl moiety attached to an imidazole-thione core, which is essential for its biological activity.

PropertyValue
CAS Number1223996-64-2
Molecular FormulaC22H23ClN2OS
Molecular Weight398.9 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Core : Reacting a suitable diamine with a carbonyl compound.
  • Friedel-Crafts Alkylation : Introducing the tert-butylphenyl group using tert-butylbenzene in the presence of a Lewis acid catalyst.
  • Acylation : Adding the chlorobenzoyl group via reaction with 4-chlorobenzoyl chloride.
  • Thione Formation : Converting an intermediate to the thione form through various chemical reactions .

Antimicrobial Properties

Research indicates that compounds related to imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that imidazole-based compounds can effectively inhibit various bacterial strains and fungi, including Candida albicans. The minimum inhibitory concentration (MIC) values for related compounds suggest promising activity against these pathogens .

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may bind to specific enzymes, blocking their active sites and inhibiting their function.
  • Signal Transduction Modulation : It could interfere with cellular signaling pathways, affecting gene expression and cellular metabolism .

Case Studies

  • Antifungal Activity : In experimental models using mice infected with Candida albicans, formulations containing imidazole derivatives demonstrated effective antifungal properties at low concentrations (down to 0.25%) and reduced reinfection rates post-treatment .
  • Antioxidant Activity : Related compounds have been evaluated for antioxidant properties using DPPH assays. Some derivatives showed moderate antioxidant activity compared to standard antioxidants like quercetin .

Research Findings

Recent studies have highlighted the potential of imidazole derivatives in therapeutic applications:

  • Antiurease Activity : Certain substituted imidazoles showed significant inhibition against urease enzymes, which are crucial in treating infections caused by urease-producing bacteria .
  • Antioxidant Effects : Compounds exhibited varying degrees of antioxidant activity, suggesting their potential use in combating oxidative stress-related diseases .

Properties

IUPAC Name

[4-(4-tert-butylphenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2OS/c1-21(2,3)16-10-6-14(7-11-16)18-20(27)25(22(4,5)24-18)19(26)15-8-12-17(23)13-9-15/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGXOCWIFMNRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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